molecular formula C18H19N B2551620 2-(3,4-Dimethylphenyl)-6-ethylindolizine CAS No. 881041-82-3

2-(3,4-Dimethylphenyl)-6-ethylindolizine

Cat. No.: B2551620
CAS No.: 881041-82-3
M. Wt: 249.357
InChI Key: IQXSPRVDBPWCAU-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-6-ethylindolizine is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylphenyl)-6-ethylindolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst . For this compound, the starting materials would include 3,4-dimethylphenylhydrazine and an ethyl-substituted ketone. The reaction is usually carried out under reflux conditions in a solvent like methanol, with methanesulfonic acid as the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethylphenyl)-6-ethylindolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as the catalyst.

    Substitution: Bromine or chlorine with aluminum chloride as the catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced indolizine derivatives.

    Substitution: Formation of halogenated indolizine derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-6-ethylindolizine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-6-ethylindolizine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-(3,4-Dimethylphenyl)-indolizine: Lacks the ethyl group, leading to different chemical and biological properties.

    6-Ethylindolizine: Lacks the 3,4-dimethylphenyl group, resulting in distinct reactivity and applications.

    3,4-Dimethylphenylhydrazine: A precursor in the synthesis of the target compound, with its own unique properties and uses.

Uniqueness: 2-(3,4-Dimethylphenyl)-6-ethylindolizine is unique due to the combination of the 3,4-dimethylphenyl group and the ethyl group on the indolizine core. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-6-ethylindolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-4-15-6-8-18-10-17(12-19(18)11-15)16-7-5-13(2)14(3)9-16/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXSPRVDBPWCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2C=C(C=C2C=C1)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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